molecular formula C7H7Cl2NO B1338829 3,5-Dichloro-4-methoxyaniline CAS No. 32407-11-7

3,5-Dichloro-4-methoxyaniline

Cat. No.: B1338829
CAS No.: 32407-11-7
M. Wt: 192.04 g/mol
InChI Key: GNFMBCBDTFAEHM-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-4-methoxyaniline can be synthesized through several methods. One common method involves the reaction of 3,5-dichloroaniline with methoxyacetone in the presence of hydrochloric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming different aniline derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various aniline derivatives.

Scientific Research Applications

3,5-Dichloro-4-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by interfering with protein structures and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3,5-Dichloro-4-methoxyphenylboronic acid
  • 3,5-Dichloro-4-methoxybenzoic acid
  • 3,5-Dichloro-4-methoxybenzyl alcohol

Comparison: Compared to these similar compounds, 3,5-dichloro-4-methoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at position 4 and chlorine atoms at positions 3 and 5 can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3,5-dichloro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFMBCBDTFAEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524959
Record name 3,5-Dichloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32407-11-7
Record name 3,5-Dichloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-methoxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of 2,6-dichloro-4-nitroanisole (4.6 g, 21 mM) and tin(II) dichloride dihydrate (23.4 g, 104 mM) in ethanol (72 mL) was refluxed for 3 hr. After cooling to room temperature, the reaction mixture was poured into ice water which was then treated with 2N sodium hydroxide until the solution became basic. The resulting mixture was filtered through diatomaceous earth and the filtrate was extracted with ethyl acetate. The combined ethyl acetate extracts were dried (MgSO4), filtered and concentrated to obtain (3.33 g, 83.7%) the title compound as a yellow-brown solid, mp 80°-81° C.; MS(CI): 192 (M+H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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